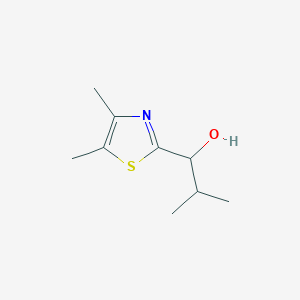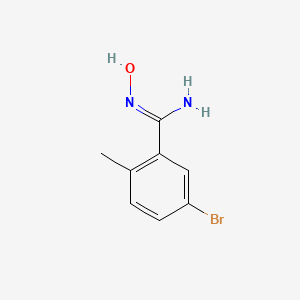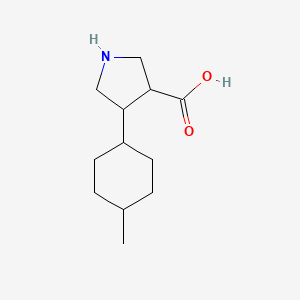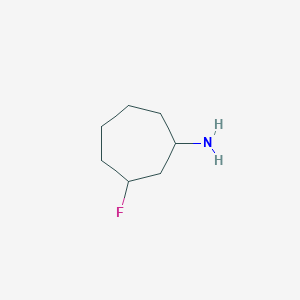
(2R)-2-Amino-3-(5-chloropyridin-2-YL)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-2-Amino-3-(5-chloropyridin-2-YL)propanoic acid: is a chiral amino acid derivative with a pyridine ring substituted with a chlorine atom at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with commercially available starting materials such as 5-chloropyridine and ®-2-amino-3-bromopropanoic acid.
Reaction Steps:
Industrial Production Methods:
Scale-Up: For industrial production, the reaction conditions are optimized to ensure high yield and purity. This may involve the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of oxo derivatives.
Reduction: Reduction of the pyridine ring can yield piperidine derivatives.
Substitution: The chlorine atom on the pyridine ring can be substituted by various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate in acidic or basic media.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like primary amines or thiols in the presence of a base such as triethylamine or sodium hydride.
Major Products:
Oxidation Products: Oxo derivatives of the amino acid.
Reduction Products: Piperidine derivatives.
Substitution Products: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Building Block: Used as a building block in the synthesis of more complex organic molecules.
Ligand: Acts as a ligand in coordination chemistry for the synthesis of metal complexes.
Biology:
Enzyme Inhibitors: Potential use in the design of enzyme inhibitors due to its structural similarity to natural amino acids.
Protein Engineering: Utilized in protein engineering studies to introduce specific functional groups into proteins.
Medicine:
Drug Development: Explored as a potential lead compound in drug development for various therapeutic areas, including neurological disorders and cancer.
Industry:
Catalysis: Employed in catalytic processes as a chiral ligand or catalyst precursor.
Material Science: Used in the synthesis of functional materials with specific properties.
Mechanism of Action
Molecular Targets and Pathways:
Enzyme Interaction: The compound interacts with enzymes by mimicking natural amino acids, potentially inhibiting enzyme activity.
Receptor Binding: It may bind to specific receptors in the body, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
(2R)-2-Amino-3-(5-bromopyridin-2-YL)propanoic acid: Similar structure with a bromine atom instead of chlorine.
(2R)-2-Amino-3-(5-fluoropyridin-2-YL)propanoic acid: Fluorine substitution on the pyridine ring.
(2R)-2-Amino-3-(5-methylpyridin-2-YL)propanoic acid: Methyl group substitution on the pyridine ring.
Uniqueness:
Chlorine Substitution: The presence of a chlorine atom at the 5-position of the pyridine ring imparts unique electronic and steric properties, influencing its reactivity and interaction with biological targets.
Chirality: The (2R) configuration provides specific stereochemical properties that can be crucial for its biological activity and selectivity.
Properties
Molecular Formula |
C8H9ClN2O2 |
|---|---|
Molecular Weight |
200.62 g/mol |
IUPAC Name |
(2R)-2-amino-3-(5-chloropyridin-2-yl)propanoic acid |
InChI |
InChI=1S/C8H9ClN2O2/c9-5-1-2-6(11-4-5)3-7(10)8(12)13/h1-2,4,7H,3,10H2,(H,12,13)/t7-/m1/s1 |
InChI Key |
KVPJWMAKACNVGD-SSDOTTSWSA-N |
Isomeric SMILES |
C1=CC(=NC=C1Cl)C[C@H](C(=O)O)N |
Canonical SMILES |
C1=CC(=NC=C1Cl)CC(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{[1-(3-Methylthiophen-2-yl)ethyl]amino}ethan-1-ol](/img/structure/B13303324.png)
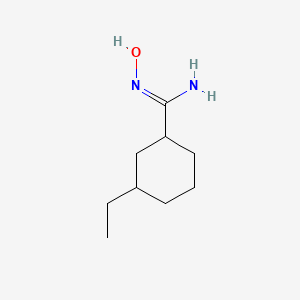
![4-[(1,2,5-Trimethylpiperidin-4-yl)amino]butan-2-ol](/img/structure/B13303346.png)

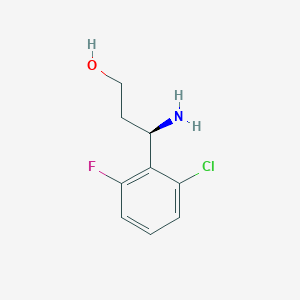
![3-[(1-Iodo-2-methylpropan-2-yl)oxy]-1,1,5-trimethylcyclohexane](/img/structure/B13303367.png)
![2-{Imidazo[1,2-a]pyridin-5-yl}propanoic acid](/img/structure/B13303369.png)
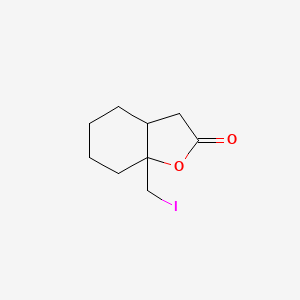
![1-[(2-Bromothiophen-3-yl)methyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13303373.png)
